An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride: Properties and Synthesis
An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride , a notable heterocyclic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its structural motif, the 2,3-dihydrobenzofuran core, is a recognized privileged structure, frequently incorporated into the design of novel therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical properties of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride, alongside a discussion of its synthesis.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and properties of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride.
| Property | Value | Source(s) |
| Chemical Name | (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride | [1] |
| Synonyms | 2,3-dihydro-1-benzofuran-5-ylmethanamine hydrochloride | [1] |
| CAS Number | 635309-62-5 | [1] |
| Molecular Formula | C₉H₁₂ClNO | [1] |
| Molecular Weight | 185.65 g/mol | [1] |
| Physical Form | Solid | [1] |
While specific experimental data for properties such as melting point and solubility are not widely published, the hydrochloride salt form suggests it is likely to exhibit some degree of solubility in polar solvents. The purity of commercially available batches is typically high, often around 98%[1].
Synthesis and Reactivity
The synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine typically involves a multi-step process. A common and effective route is the reduction of the corresponding 5-nitro-2,3-dihydrobenzofuran.
Illustrative Synthetic Pathway
Caption: General synthetic route to (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride.
This process generally involves catalytic hydrogenation, a robust and widely used method for the reduction of nitroarenes to primary amines. The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid.
The reactivity of the 2,3-dihydrobenzofuran scaffold is a subject of extensive research, with various methods developed for its synthesis and functionalization[2]. These strategies often employ transition metal catalysis to achieve diverse and complex molecular architectures, highlighting the versatility of this heterocyclic system in organic synthesis.
Spectroscopic Characterization
While specific, publicly available spectra for (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride are limited, the expected spectroscopic features can be inferred from the analysis of closely related structures.
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzofuran ring, as well as signals for the methylene groups of the dihydrofuran ring and the aminomethyl group.
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¹³C NMR: The carbon NMR spectrum would display distinct resonances for the aromatic and aliphatic carbons within the molecule.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, (2,3-Dihydrobenzofuran-5-yl)methanamine.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine salt, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.
Applications in Drug Discovery
The 2,3-dihydrobenzofuran moiety is a key component in numerous biologically active compounds. Its presence often imparts favorable pharmacological properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), which is implicated in inflammation and cancer[3].
The aminomethyl group attached to the benzofuran core provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds in drug development programs.
Safety and Handling
(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is classified as an irritant[4]. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier[4].
Conclusion
(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data on its physical properties are not extensively documented in publicly accessible literature, its structural features and the known biological significance of the 2,3-dihydrobenzofuran scaffold underscore its importance for researchers in the fields of organic synthesis and medicinal chemistry. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
-
PubChem. (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride. [Link]
-
American Elements. amine hydrochloride. [Link]
-
PubChem. 2,3-Dihydro-1-benzofuran-5-ylmethanamine. [Link]
- Google Patents.
- Google P
- Google Patents. PL341239A1 - Dihydrobenzofuranes.
-
ZaiQi Bio-Tech. (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride| CAS No:2135600-87-0. [Link]
- Google Patents. US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid.
-
Cole-Parmer. Material Safety Data Sheet - 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. [Link]
-
ResearchGate. Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. [Link]
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]
-
PubChemLite. (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine. [Link]
-
PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]
Sources
- 1. (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride | 635309-62-5 [sigmaaldrich.com]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
